![molecular formula C17H17N5O B12540161 N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide CAS No. 651769-70-9](/img/structure/B12540161.png)
N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.
Métodos De Preparación
The synthesis of N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide typically involves the reaction of 4-(2H-tetrazol-5-yl)benzoic acid with 4-(propan-2-yl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
Análisis De Reacciones Químicas
N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies.
Mecanismo De Acción
The mechanism of action of N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways and processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide can be compared with similar compounds such as 4-(2-phenyl-2H-tetrazol-5-yl)benzoic acid and other tetrazole derivatives. These compounds share the tetrazole ring structure but differ in their substituents, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
651769-70-9 |
|---|---|
Fórmula molecular |
C17H17N5O |
Peso molecular |
307.35 g/mol |
Nombre IUPAC |
N-(4-propan-2-ylphenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C17H17N5O/c1-11(2)12-7-9-15(10-8-12)18-17(23)14-5-3-13(4-6-14)16-19-21-22-20-16/h3-11H,1-2H3,(H,18,23)(H,19,20,21,22) |
Clave InChI |
IHUCTLHMFTXXHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol](/img/structure/B12540079.png)
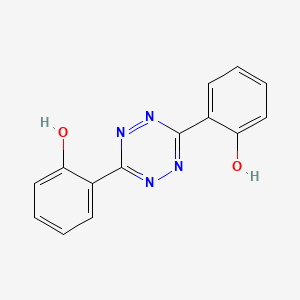

![5-Phenylpyrrolo[2,1-A]isoquinoline](/img/structure/B12540098.png)
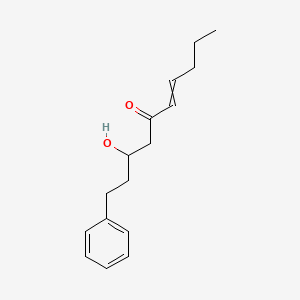

![Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane](/img/structure/B12540120.png)
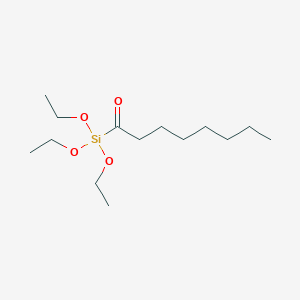
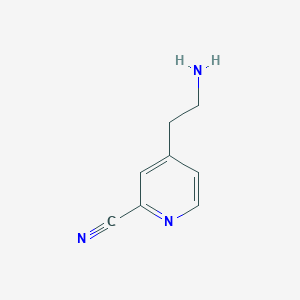
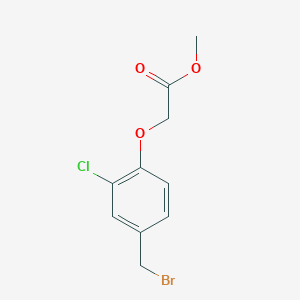
![(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine](/img/structure/B12540152.png)
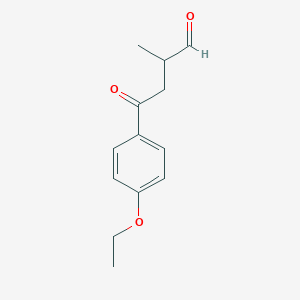
![4-[1-(Trimethylstannyl)ethenyl]octan-3-one](/img/structure/B12540164.png)
![({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid](/img/structure/B12540169.png)
